An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Chloro-4-nitro-1H-pyrazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with both a chloro and a nitro group, make it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-4-nitro-1H-pyrazole, alongside detailed experimental protocols for its analysis and safe handling.
Chemical Identity and Molecular Structure
3-Chloro-4-nitro-1H-pyrazole is a five-membered aromatic heterocycle. The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and intermolecular interactions.
Molecular Formula: C₃H₂ClN₃O₂[1][2]
Molecular Weight: 147.52 g/mol
CAS Number: 35852-75-6[3]
Chemical Structure:
Caption: 2D structure of 3-Chloro-4-nitro-1H-pyrazole.
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| Melting Point | Estimated to be a solid with a distinct melting point. A related compound, 3-chloro-5-methyl-4-nitro-1H-pyrazole, has a melting point of 111 °C.[4] Another related compound, 3-chloro-1-nitro-1H-pyrazole, has a melting point of 45-48 °C. | Direct experimental data for the title compound is not available. |
| Boiling Point | Predicted to be high, characteristic of a stable heterocyclic compound. | No experimental data available. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and acetone. | General solubility trend for pyrazole derivatives. Specific quantitative data is not available. |
| pKa | The pyrazole ring is weakly basic, and the presence of electron-withdrawing groups (chloro and nitro) is expected to decrease its basicity. | No experimental pKa value is available. |
| Appearance | Likely a crystalline solid. | Based on the properties of related compounds. |
Synthesis and Reactivity
The synthesis of 3-Chloro-4-nitro-1H-pyrazole can be approached through the nitration of a suitable chloro-pyrazole precursor. The following represents a plausible synthetic route based on established methodologies for related compounds.[5]
Caption: Plausible synthetic pathway for 3-Chloro-4-nitro-1H-pyrazole.
Experimental Protocol: Synthesis of a Nitrated Pyrazole Derivative (General Procedure)
This protocol is adapted from the synthesis of a related compound and serves as a general guideline.
-
Dissolution: Dissolve the starting material, 3-chloro-1H-pyrazole, in a suitable solvent such as concentrated sulfuric acid, under cooling in an ice bath.
-
Nitration: Slowly add a nitrating agent, such as fuming nitric acid, to the solution while maintaining a low temperature and stirring vigorously.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by an appropriate technique (e.g., TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Chloro-4-nitro-1H-pyrazole.
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Chloro-4-nitro-1H-pyrazole. The following sections outline the expected spectral features and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the proton on the pyrazole ring and a broad signal for the N-H proton. The chemical shift of the ring proton will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.
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C-H stretch (aromatic): A signal around 3100 cm⁻¹.
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N=O stretch (asymmetric and symmetric): Strong absorptions typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C=N and C=C stretches (ring): Absorptions in the fingerprint region (below 1600 cm⁻¹).
-
C-Cl stretch: A signal in the lower frequency region of the spectrum.
General Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 3-Chloro-4-nitro-1H-pyrazole (147.52 g/mol ), taking into account the isotopic distribution of chlorine.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Safety and Handling
3-Chloro-4-nitro-1H-pyrazole is expected to be a hazardous substance and should be handled with appropriate safety precautions. The hazard information for related compounds suggests the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Caption: Recommended safety workflow for handling 3-Chloro-4-nitro-1H-pyrazole.
Conclusion
3-Chloro-4-nitro-1H-pyrazole is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, analytical characterization methods, and essential safety information. While some experimental data for the title compound are yet to be reported, the information compiled herein, based on related compounds and predictive models, offers a solid foundation for researchers to handle and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is encouraged to fully elucidate the properties of this promising molecule.
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